4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine
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Overview
Description
4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonylmorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine typically involves multiple steps. One common route starts with the bromination of 2-(trifluoromethoxy)phenol to obtain 4-bromo-2-(trifluoromethoxy)phenol. This intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base to form the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with morpholine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to different oxidation states.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can participate in various binding interactions, while the sulfonylmorpholine moiety can modulate the compound’s overall reactivity and stability. These interactions can affect biological pathways and processes, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-(trifluoromethoxy)acetophenone
- 4-Bromo-2-(trifluoromethoxy)aniline
- 4-(Trifluoromethyl)benzyl bromide
- 4-Bromobenzotrifluoride
Uniqueness
4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a bromine atom and a trifluoromethoxy group enhances its potential for diverse chemical transformations, while the sulfonylmorpholine moiety provides additional stability and versatility in various applications.
Properties
IUPAC Name |
4-[4-bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO4S/c12-8-1-2-10(9(7-8)20-11(13,14)15)21(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZXVXLAIJQVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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